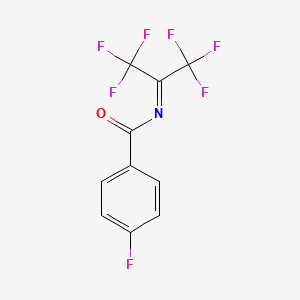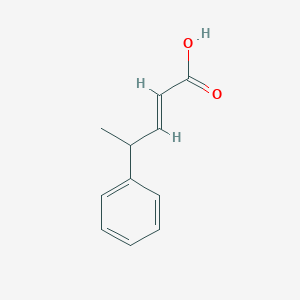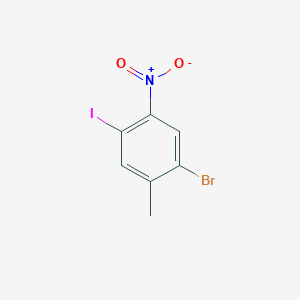
4-(3-Fluorophenyl)-2,5-dihydrofuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluorophenyl)-2,5-dihydrofuran-2-one is an organic compound that belongs to the class of lactones It features a furan ring with a fluorophenyl substituent at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-2,5-dihydrofuran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 3-fluorophenylacetic acid with an appropriate diol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the furan ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Fluorophenyl)-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to a diol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution on the aromatic ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Aplicaciones Científicas De Investigación
4-(3-Fluorophenyl)-2,5-dihydrofuran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluorophenyl)-2,5-dihydrofuran-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the furan ring may contribute to the overall stability and reactivity of the compound. Pathways involved in its action may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-2,5-dihydrofuran-2-one: Lacks the fluorine substituent, which may result in different chemical and biological properties.
4-(4-Fluorophenyl)-2,5-dihydrofuran-2-one: Similar structure but with the fluorine substituent at a different position, potentially altering its reactivity and interactions.
Uniqueness
4-(3-Fluorophenyl)-2,5-dihydrofuran-2-one is unique due to the specific positioning of the fluorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials or pharmaceuticals.
Propiedades
Fórmula molecular |
C10H7FO2 |
|---|---|
Peso molecular |
178.16 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)-2H-furan-5-one |
InChI |
InChI=1S/C10H7FO2/c11-9-3-1-2-7(4-9)8-5-10(12)13-6-8/h1-5H,6H2 |
Clave InChI |
NCNCGIOVMIRJGC-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC(=O)O1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Heptyl)amino]ethyl}phenoxy)-2-Methylbutanoic Acid](/img/structure/B12837767.png)




![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanimidoyl chloride](/img/structure/B12837803.png)
![6-Iodo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12837810.png)





![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12837851.png)
